1,10-Phenanthroline-2-carbonyl chloride
Overview
Description
1,10-Phenanthroline-2-carbonyl chloride is a derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its chelating properties. This compound is characterized by the presence of a carbonyl chloride group attached to the 2-position of the phenanthroline ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 1,10-phenanthroline-2-carbonyl chloride typically involves the chlorination of 1,10-phenanthroline-2-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as the chlorinating agents. The reaction conditions often include refluxing the mixture in an inert solvent such as dichloromethane or chloroform to facilitate the formation of the carbonyl chloride group .
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1,10-Phenanthroline-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form 1,10-phenanthroline-2-carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and nucleophiles such as primary amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,10-Phenanthroline-2-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,10-phenanthroline-2-carbonyl chloride primarily involves its ability to form stable complexes with metal ions. This chelating property allows it to interact with various molecular targets, including enzymes and other proteins, potentially inhibiting their activity. The pathways involved in its action depend on the specific metal ion and the biological context in which it is used .
Comparison with Similar Compounds
1,10-Phenanthroline-2-carbonyl chloride can be compared with other phenanthroline derivatives such as:
1,10-Phenanthroline-2,9-dicarboxylic acid: This compound has two carboxylic acid groups, making it more hydrophilic and suitable for different applications.
1,10-Phenanthroline-5,6-dione: Known for its redox properties, this derivative is used in electrochemical applications.
2,2’-Bipyridine: Another bidentate ligand similar to 1,10-phenanthroline, but with different electronic properties and coordination behavior.
The uniqueness of this compound lies in its specific reactivity due to the carbonyl chloride group, making it a versatile intermediate for further chemical transformations.
Properties
IUPAC Name |
1,10-phenanthroline-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O/c14-13(17)10-6-5-9-4-3-8-2-1-7-15-11(8)12(9)16-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVADCPGYJYHDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)C(=O)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551546 | |
Record name | 1,10-Phenanthroline-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57154-80-0 | |
Record name | 1,10-Phenanthroline-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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